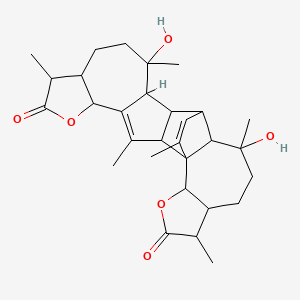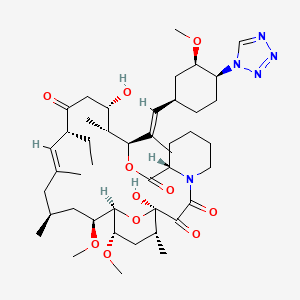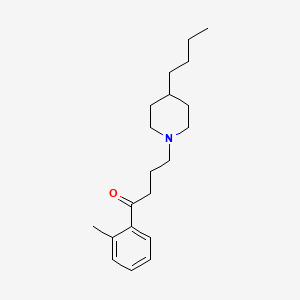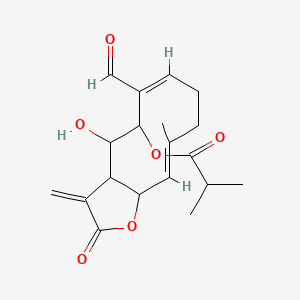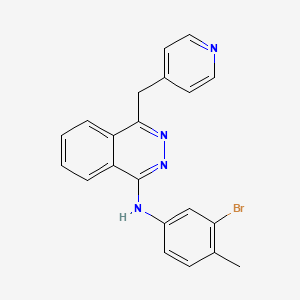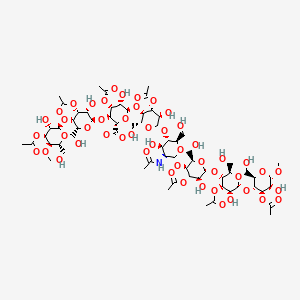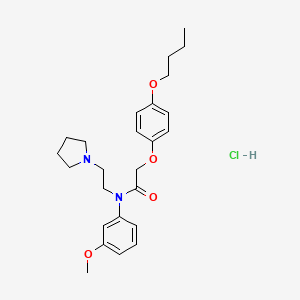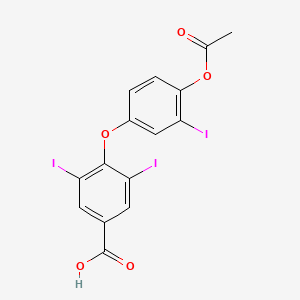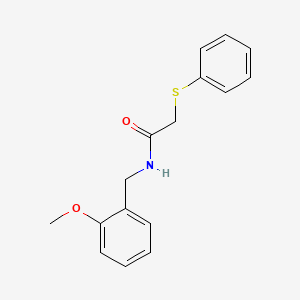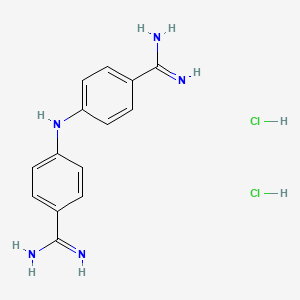
4,4'-Diamidinodiphenylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4,4'-iminobis-, dihydrochloride (9CI) is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Chemotherapy Research
4,4'-Diamidinodiphenylamine dihydrochloride has been explored in the context of antimicrobial activity. It was studied for its effects on Madurella mycetomi, a fungal infection, where it showed significant in vitro activity but was less effective in vivo. This suggests potential as an adjunct to other treatments or surgeries in similar infections (Murray & Colichón, 1962).
2. Material Science and Polymer Research
4,4'-Diamidinodiphenylamine dihydrochloride has been utilized in the synthesis of novel materials. One example is its use in creating fluorescent poly(pyridine-imide) acid chemosensors, indicating its role in the development of new materials with specific optical and electronic properties (Wang et al., 2008). Furthermore, it has been a part of research on high glass transition and thermal stability of new pyridine-containing polyimides, showing its significance in creating materials with enhanced physical properties (Wang et al., 2008).
3. Analytical Chemistry Applications
This chemical has also found use in analytical chemistry, particularly in developing novel methods for identifying nucleated horn cells, which are important in dermatological research. This application demonstrates its utility in specific and sensitive detection methods in biological samples (Tring, 1976).
4. Electrochemical and Electrochromic Research
Significant research has been conducted on the electrochemical and electrochromic properties of materials derived from 4,4'-Diamidinodiphenylamine dihydrochloride. This includes the synthesis and characterization of electrochromic poly(amide–imide)s, which are important in the development of materials for electronic applications (Hsiao et al., 2010).
Eigenschaften
CAS-Nummer |
21055-30-1 |
|---|---|
Produktname |
4,4'-Diamidinodiphenylamine dihydrochloride |
Molekularformel |
C14H17Cl2N5 |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
4-(4-carbamimidoylanilino)benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C14H15N5.2ClH/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18;;/h1-8,19H,(H3,15,16)(H3,17,18);2*1H |
InChI-Schlüssel |
AHZOOTGUHLEJCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
21055-30-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
15535-96-3 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4,4'-diamidinodiphenylamine M and B 938 M and B 938 dihydrochloride M and B-938 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



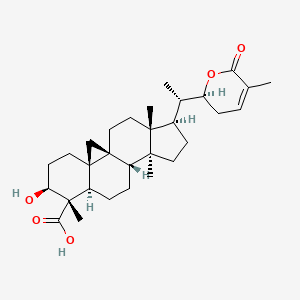
![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)
